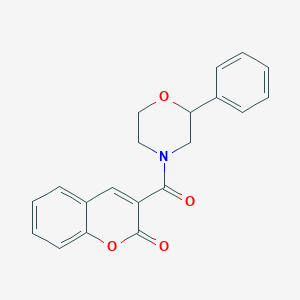

3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(2-phenylmorpholine-4-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c22-19(16-12-15-8-4-5-9-17(15)25-20(16)23)21-10-11-24-18(13-21)14-6-2-1-3-7-14/h1-9,12,18H,10-11,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYBEQOXLOPLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

The phenylmorpholine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable morpholine derivative with a phenyl halide under basic conditions. The final step involves coupling the chromen-2-one core with the phenylmorpholine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of 3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the phenylmorpholine moiety can be reduced to form alcohol derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one has several applications in scientific research, including its use as a building block in the synthesis of more complex organic molecules. It has also been investigated for its potential as a bioactive compound with antimicrobial and anticancer properties and explored for its potential use in drug development, particularly in the design of enzyme inhibitors. Additionally, it is utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The phenylmorpholine moiety can interact with the enzyme’s active site through hydrogen bonding and hydrophobic interactions, while the chromen-2-one core provides additional stability and specificity.

Detailed applications

- Chemistry It is used as a building block in the synthesis of more complex organic molecules.

- Biology It is been investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

- Medicine It is been explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

- Industry It is Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The phenylmorpholine moiety can interact with the enzyme’s active site through hydrogen bonding and hydrophobic interactions, while the chromen-2-one core provides additional stability and specificity.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituents at the 3-position. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Solubility: Morpholine and aminooxazole groups improve aqueous solubility compared to sulfonyl or halogenated derivatives.

Biological Activity

The compound 3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one features a chromone backbone substituted with a morpholine ring. The presence of the carbonyl group and the morpholine moiety is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds within the chromone family exhibit various biological activities, including:

- Anticancer : Chromones have shown potential in inhibiting cancer cell proliferation.

- Antioxidant : Many chromone derivatives possess antioxidant properties.

- Antimicrobial : Certain derivatives have demonstrated antibacterial and antifungal activities.

- Neuroprotective : Some studies suggest neuroprotective effects, particularly in models of neurodegenerative diseases.

The biological activities of 3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one can be attributed to several mechanisms:

- Enzyme Inhibition : This compound may inhibit key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help in neutralizing ROS, thus protecting cells from oxidative stress.

Anticancer Activity

A study evaluated the cytotoxic effects of various chromone derivatives against different cancer cell lines (MCF-7, HepG2, SKOV-3). The results indicated that 3-(2-phenylmorpholine-4-carbonyl)-2H-chromen-2-one exhibited significant cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HepG2 | 15.0 | Cell cycle arrest at G1 phase |

| SKOV-3 | 14.0 | ROS scavenging |

Neuroprotective Effects

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative damage induced by H₂O₂, suggesting its potential role in treating neurodegenerative diseases.

| Treatment Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85 |

| 20 | 90 |

| 50 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.